molecular formula C9H13NO B12873847 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one

1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one

Cat. No.: B12873847
M. Wt: 151.21 g/mol
InChI Key: JUWMRGILCORFTB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one is an organic compound with the molecular formula C9H13NO. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications. This compound features a pyrrole ring substituted with two methyl groups at positions 3 and 5, and a propanone group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrrole with propanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can affect biochemical pathways and lead to various physiological effects.

Comparison with Similar Compounds

    1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one is unique due to its specific substitution pattern on the pyrrole ring and the presence of a propanone group. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3,5-dimethyl-1H-pyrrol-2-yl)propan-1-one

InChI

InChI=1S/C9H13NO/c1-4-8(11)9-6(2)5-7(3)10-9/h5,10H,4H2,1-3H3

InChI Key

JUWMRGILCORFTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(N1)C)C

Origin of Product

United States

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